3-(4-tert-Butyl-phenyl)-propionic acid

Solid-State Characterization Thermal Analysis Crystallinity

This 3-(4-tert-butyl)propionic acid scaffold is irreplaceable for reproducible SAR studies. Its defined mp (102°C), pKa (4.70), and achiral nature ensure consistent synthetic utility for indanone synthesis and insulin resistance modulator development. Standard ≥97% purity guarantees reliable results across analytical workflows and established protocols.

Molecular Formula C13H18O2
Molecular Weight 206.28 g/mol
CAS No. 1208-64-6
Cat. No. B018104
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-tert-Butyl-phenyl)-propionic acid
CAS1208-64-6
Synonymsp-tert-Butyl-hydrocinnamic Acid;  (4-tert-Butylbenzyl)acetic Acid; 
Molecular FormulaC13H18O2
Molecular Weight206.28 g/mol
Structural Identifiers
SMILESCC(C)(C)C1=CC=C(C=C1)CCC(=O)O
InChIInChI=1S/C13H18O2/c1-13(2,3)11-7-4-10(5-8-11)6-9-12(14)15/h4-5,7-8H,6,9H2,1-3H3,(H,14,15)
InChIKeyBNJYANVQFVSYEK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(4-tert-Butyl-phenyl)-propionic acid (CAS 1208-64-6): Core Physicochemical and Identification Baseline for Research Procurement


3-(4-tert-Butyl-phenyl)-propionic acid, also known as 4-tert-butylhydrocinnamic acid, is a phenylpropanoic acid derivative (C₁₃H₁₈O₂; MW: 206.28 g/mol) . The compound is a white crystalline solid with a melting point of 102°C and a predicted pKa of 4.70 ± 0.10 . Its solubility is characterized in chlorinated solvents (chloroform, dichloromethane) with limited aqueous solubility (0.0896 mg/mL) . It is commercially available with a standard purity specification of ≥97% .

3-(4-tert-Butyl-phenyl)-propionic acid (CAS 1208-64-6): Rationale for Non-Interchangeability with In-Class Propanoic Acid Analogs


The 3-(4-tert-butylphenyl)propionic acid scaffold cannot be arbitrarily substituted with other phenylpropanoic acid analogs due to quantifiable differences in physicochemical properties that directly impact experimental reproducibility and synthetic utility. Specifically, the 3-(4-tert-butyl) substitution pattern confers a distinct melting point (102°C) , pKa (4.70) , and solubility profile (0.0896 mg/mL in water) compared to its 2-substituted positional isomer (2-(4-tert-butylphenyl)propanoic acid; mp 101-103.5°C) , the unsaturated α,β-cinnamic acid analog (4-tert-butylcinnamic acid; mp 198-200°C) , and the amino acid derivative (4-tert-butylphenylalanine; mp N/A, pKa 2.23) . These divergent physical parameters necessitate compound-specific method development and preclude simple one-to-one replacement in established synthetic protocols or analytical workflows.

3-(4-tert-Butyl-phenyl)-propionic acid (CAS 1208-64-6): Comparative Quantitative Evidence for Differentiated Research Selection


Comparative Melting Point Distinction: 3-(4-tert-Butylphenyl)propionic acid vs. Unsaturated α,β-Cinnamic Acid Analog

3-(4-tert-Butylphenyl)propionic acid exhibits a significantly lower melting point (102°C) compared to its unsaturated α,β-cinnamic acid analog, 4-tert-butylcinnamic acid (198-200°C) . This 96-98°C difference in melting point is a direct consequence of the saturated propionic acid side chain, which disrupts the extended π-conjugation and alters the intermolecular packing forces present in the cinnamic acid derivative .

Solid-State Characterization Thermal Analysis Crystallinity

Comparative Acidity (pKa) Distinction: 3-(4-tert-Butylphenyl)propionic acid vs. Amino Acid Derivative

The target compound possesses a predicted pKa of 4.70 ± 0.10, which is approximately 2.5 log units higher than the corresponding amino acid derivative, 4-tert-butylphenylalanine (pKa 2.23 ± 0.10) . This substantial difference in acidity reflects the absence of the electron-withdrawing α-amino group in the target compound, resulting in a weaker carboxylic acid .

Acid-Base Chemistry Ionization State pH-Dependent Solubility

Aqueous Solubility Quantification for Method Development

3-(4-tert-Butylphenyl)propionic acid exhibits a low aqueous solubility of 0.0896 mg/mL (0.000434 mol/L) . While direct comparative aqueous solubility data for all key analogs are not available in a single standardized study, this quantitative value serves as a critical baseline for selecting appropriate solvents for stock solution preparation and for predicting chromatographic behavior under reversed-phase HPLC conditions. The compound is, however, freely soluble in chlorinated solvents such as chloroform and dichloromethane .

Solubility Profiling Pre-formulation Analytical Method Development

Positional Isomer Differentiation: Impact on Chromatographic Retention

As a 3-phenylpropanoic acid, the target compound is a positional isomer of 2-(4-tert-butylphenyl)propanoic acid (CAS 40150-91-2), which is the core scaffold of ibuprofen . This positional shift of the carboxylic acid group from the β-carbon to the α-carbon creates a chiral center in the 2-isomer, fundamentally altering its three-dimensional structure and its interaction with biological targets .

Chromatography HPLC Positional Isomers

3-(4-tert-Butyl-phenyl)-propionic acid (CAS 1208-64-6): Evidence-Derived Application Scenarios for Procurement Decision-Making


Precursor for Indanone Synthesis

3-(4-tert-Butylphenyl)propionic acid is employed as a reagent for the efficient synthesis of indanones, specifically serving as a monomer in the preparation of monoalkylated products mediated by an indanone . This application leverages the saturated propionic acid side chain, which is a key structural feature distinguishing it from the unsaturated cinnamic acid analog and is essential for the cyclization step.

Intermediate for API and Bioactive Compound Synthesis

This compound functions as a versatile building block in the synthesis of more complex, biologically active molecules. Its ester, ethyl 3-(4-tert-butylphenyl)propionate, is noted as a reagent in chemical synthesis for producing bioactive compounds . Furthermore, it serves as a core component in the synthesis of insulin resistance modulators, as exemplified by novel 3-aryl propionic acid derivatives and analogs [1].

Scaffold for Structure-Activity Relationship (SAR) Studies

The compound's well-defined physicochemical profile (melting point 102°C, pKa 4.70) makes it a suitable core scaffold for SAR studies involving phenylpropanoic acid derivatives. Its achiral nature simplifies synthetic modifications, allowing researchers to systematically investigate the impact of substituents on biological activity without the confounding variable of chirality .

General Organic Building Block

As a fundamental phenylpropanoic acid, it is widely recognized as a useful organic building block in research and development . Its commercial availability from multiple suppliers at a standard purity of 97% ensures it is a readily accessible starting material for a wide range of exploratory chemical syntheses in academic and industrial laboratories.

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